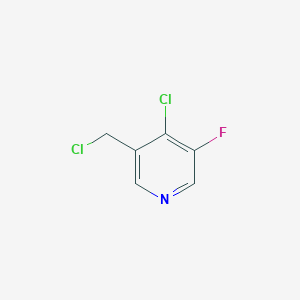

4-Chloro-3-(chloromethyl)-5-fluoropyridine

Description

Significance of Halogenated Pyridines as Fundamental Building Blocks

Halogenated pyridines are of paramount importance in medicinal chemistry and drug discovery. The presence of halogens can enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. nih.gov For instance, the incorporation of a trifluoromethyl group, a common feature in many modern pharmaceuticals and agrochemicals, often begins with a halogenated pyridine (B92270) precursor. nih.gov The selective introduction and subsequent manipulation of halogen substituents on the pyridine ring allow for the precise tuning of a molecule's electronic and steric properties, a crucial aspect of rational drug design.

In the agrochemical industry, halogenated pyridines are integral components of numerous herbicides, fungicides, and insecticides. agropages.com The specific halogenation pattern on the pyridine ring can dictate the compound's mode of action and spectrum of activity. The ability to selectively functionalize the pyridine core via its halogenated derivatives has been a driving force in the development of new and more effective crop protection agents. nih.gov

Overview of the Structural Complexity and Reactivity Potential of 4-Chloro-3-(chloromethyl)-5-fluoropyridine and Related Pyridine Analogs

The compound This compound presents a unique combination of reactive sites, making it a highly valuable, albeit complex, building block. The pyridine ring is substituted with three distinct functional groups: a chloro group at the 4-position, a chloromethyl group at the 3-position, and a fluoro group at the 5-position. This trifunctionalization offers multiple avenues for selective chemical transformations.

The interplay of these three functional groups allows for a high degree of synthetic versatility. For example, the reactivity of the 4-chloro group can be modulated by the electronic effects of the adjacent fluoro and chloromethyl substituents. This intricate substitution pattern enables chemists to perform sequential and regioselective modifications, leading to the synthesis of highly complex and diverse molecular scaffolds.

Evolution of Synthetic Strategies for Poly-functionalized Pyridine Systems

The synthesis of highly substituted pyridines has been a long-standing challenge in organic chemistry. Traditional methods often relied on multi-step sequences with harsh reaction conditions and limited substrate scope. However, recent years have witnessed the development of more efficient and versatile synthetic strategies.

Modern approaches to poly-functionalized pyridines include:

Transition-metal-catalyzed cross-coupling reactions: Techniques such as Suzuki, Stille, and Buchwald-Hartwig couplings have become indispensable for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring.

Directed ortho-metalation (DoM): This strategy allows for the regioselective functionalization of the pyridine ring by using a directing group to guide a metalating agent to a specific position.

C-H activation/functionalization: This burgeoning field offers a more atom-economical approach by directly converting C-H bonds into new functional groups, bypassing the need for pre-functionalized starting materials.

Ring-forming reactions: Novel cycloaddition and annulation strategies provide access to highly substituted pyridine cores from acyclic precursors.

The synthesis of a molecule as complex as This compound would likely involve a multi-step process, potentially starting from a simpler pyridine derivative and sequentially introducing the desired functional groups through a combination of these modern synthetic methods. For instance, a synthetic route could involve the chlorination and fluorination of a methylpyridine precursor, followed by radical chlorination of the methyl group. nih.gov

Current Research Landscape and Academic Inquiry into Highly Substituted Pyridines

The development of novel methods for the synthesis and functionalization of highly substituted pyridines remains an active area of academic and industrial research. The demand for new pharmaceuticals and agrochemicals with improved efficacy and safety profiles continues to drive innovation in this field.

Current research focuses on:

Developing more selective and efficient catalytic systems: This includes the design of new ligands and catalysts for cross-coupling and C-H activation reactions that can tolerate a wider range of functional groups and provide higher regioselectivity.

Exploring new synthetic disconnections: Researchers are constantly seeking more convergent and efficient routes to complex pyridine-containing molecules.

Late-stage functionalization: The ability to modify complex molecules, such as natural products or drug candidates, in the final steps of a synthesis is highly desirable. Research in this area aims to develop methods for the selective introduction of functional groups onto already elaborated pyridine scaffolds.

Understanding the structure-activity relationships of poly-functionalized pyridines: By synthesizing libraries of related compounds, researchers can systematically investigate how different substitution patterns influence biological activity.

While specific research focused solely on This compound is not extensively documented in publicly available literature, the broader research landscape indicates a strong and ongoing interest in the synthesis and application of highly substituted and poly-functionalized pyridines. The unique structural features of this compound suggest its potential as a valuable intermediate in the discovery of new bioactive molecules.

Data Tables

Table 1: Physicochemical Properties of Related Halogenated Pyridines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 4-Chloro-3-fluoropyridine (B1587321) | 2546-56-7 | C₅H₃ClFN | 131.54 |

| 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 | C₆H₅Cl₂N | 162.02 |

| 2-Chloro-5-(chloromethyl)-3-fluoropyridine | 951652-82-7 | C₆H₄Cl₂FN | 180.01 |

Data sourced from publicly available chemical databases. These compounds are structurally related to this compound and provide an indication of the types of building blocks used in this area of chemistry.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4Cl2FN |

|---|---|

Molecular Weight |

180.00 g/mol |

IUPAC Name |

4-chloro-3-(chloromethyl)-5-fluoropyridine |

InChI |

InChI=1S/C6H4Cl2FN/c7-1-4-2-10-3-5(9)6(4)8/h2-3H,1H2 |

InChI Key |

MRBCUKCPEREFGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=C(C=N1)F)Cl)CCl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3 Chloromethyl 5 Fluoropyridine and Analogous Systems

Direct Functionalization of the Pyridine (B92270) Core

The direct and regioselective introduction of substituents onto a pre-existing pyridine ring is a primary strategy for the synthesis of compounds like 4-Chloro-3-(chloromethyl)-5-fluoropyridine. This approach is often favored for its atom economy and potential for late-stage functionalization.

Regioselective Halogenation Strategies

The precise placement of halogen atoms on the pyridine nucleus is critical for defining the ultimate biological activity and chemical reactivity of the molecule. The synthesis of a 4-chloro-5-fluoro pyridine system requires careful consideration of the directing effects of the substituents and the choice of halogenating agents.

The introduction of a chlorine atom at the 4-position of a pyridine ring, especially one that is also substituted with fluorine, can be achieved through various methods. The reactivity of the pyridine ring is heavily influenced by the electronic properties of existing substituents. For instance, the presence of an electron-donating group can activate the ring towards electrophilic substitution, while electron-withdrawing groups deactivate it.

In the context of synthesizing analogous systems, the regioselectivity of chlorination is a key consideration. For example, the 4,5-regioselective functionalization of 2-chloropyridines has been explored as a strategy for the synthesis of complex natural products. pipzine-chem.com This highlights the ability to control the position of incoming substituents on a pre-halogenated pyridine core. General methods for the chlorination of pyridines often involve the use of reagents like phosphorus oxychloride or phosphorus pentachloride, particularly for the conversion of hydroxypyridines to chloropyridines. mdpi.com

A study on the regioselective amidomethylation of 4-chloro-3-fluoropyridine (B1587321) demonstrates that a pyridine ring with this specific halogenation pattern can be synthesized and utilized as a precursor for further functionalization. acs.org

| Reagent | Substrate Type | Position of Chlorination | Reference |

| Phosphorus Oxychloride | Hydroxypyridines | Varies | mdpi.com |

| Phosphorus Pentachloride | Hydroxypyridines | Varies | mdpi.com |

The incorporation of fluorine into organic molecules can significantly alter their physical, chemical, and biological properties. Regioselective fluorination of the pyridine ring is a challenging yet crucial step in the synthesis of the target compound. Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF4), are commonly employed for this purpose.

The regioselectivity of fluorination is highly dependent on the substitution pattern of the pyridine ring. acs.org For instance, the fluorination of 2-aminopyridines and pyridin-2(1H)-ones using Selectfluor has been shown to proceed with high regioselectivity. acs.orgacs.org The electron-donating amino or hydroxyl group at the C2 position activates the ring towards electrophilic attack. acs.org While direct fluorination of an unsubstituted pyridine at the 5-position in the presence of a 4-chloro substituent is not explicitly detailed in the provided search results, the principles of regioselective fluorination of substituted pyridines would be applicable. The synthesis of 4-amino-2-chloro-5-fluoropyridine has been approached by first halogenating a suitable pyridine derivative to introduce the chlorine and fluorine atoms at the desired positions, followed by an amination step. pipzine-chem.com

| Fluorinating Agent | Substrate Type | Position of Fluorination | Reference |

| Selectfluor® | 2-Aminopyridines | Varies | acs.orgacs.org |

| Selectfluor® | Pyridin-2(1H)-ones | Varies | acs.org |

Site-Specific Introduction of the Chloromethyl Moiety

The introduction of a chloromethyl group at the 3-position of the 4-chloro-5-fluoropyridine core is a key transformation. This can be accomplished through direct chloromethylation or by the conversion of a pre-existing functional group.

Direct chloromethylation of aromatic rings, a type of Friedel-Crafts reaction, is a well-established method for introducing a chloromethyl group. However, the application of this reaction to electron-deficient pyridine rings can be challenging due to the ring's reduced nucleophilicity. The reaction typically involves the use of formaldehyde (B43269) and hydrogen chloride, or a chloromethylating agent like chloromethyl methyl ether, in the presence of a Lewis acid catalyst. A synthetic method for chloromethylpyridine and its derivatives involves a Friedel-Crafts acylation reaction followed by reduction and chlorination, utilizing the directing effects of substituents. nih.gov

A more common and often milder approach to introduce a chloromethyl group onto a pyridine ring is through the derivatization of a hydroxymethyl or an aldehyde group. This two-step approach allows for greater control over the regiochemistry of the final product.

The synthesis of the precursor, a 3-hydroxymethyl or 3-formyl pyridine derivative, can be achieved through various synthetic routes. For instance, a 3-methylpyridine (B133936) can be oxidized to the corresponding aldehyde or carboxylic acid, which can then be reduced to the alcohol. rsc.org A patent describes a method for producing 4-(chloromethyl)pyridine (B78701) hydrochloride from 4-pyridinemethanol (B147518) and thionyl chloride. dntb.gov.ua Similarly, 3-(chloromethyl)pyridine (B1204626) hydrochloride can be synthesized from 3-pyridinemethanol. organic-chemistry.orgresearchgate.net

Once the hydroxymethylpyridine is obtained, it can be converted to the chloromethyl derivative using a variety of chlorinating agents. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. organic-chemistry.org The reaction of a pyridyl carbinol with a slight excess of thionyl chloride in an inert solvent like toluene (B28343) has been shown to produce chloromethylpyridine hydrochlorides in high yield and purity. organic-chemistry.org

| Precursor | Reagent | Product | Reference |

| 3-Hydroxymethylpyridine | Thionyl Chloride | 3-(Chloromethyl)pyridine | organic-chemistry.orgresearchgate.net |

| 4-Hydroxymethylpyridine | Thionyl Chloride | 4-(Chloromethyl)pyridine | dntb.gov.ua |

| Pyridine Carboxaldehyde | (multi-step) | Chloromethylpyridine | acs.org |

Convergent and Divergent Synthetic Routes

Convergent and divergent strategies offer powerful approaches to building molecular complexity. A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the final stages. In contrast, a divergent synthesis starts from a common intermediate that is elaborated into a variety of structurally related compounds. rsc.orgnih.gov

The de novo construction of the pyridine ring is a fundamental approach to accessing polysubstituted derivatives. acs.org These methods build the heterocyclic core from acyclic precursors, installing the desired substituents during the ring-forming process.

One of the most powerful techniques for this purpose is the transition metal-catalyzed [2+2+2] cycloaddition reaction. researchgate.net This method involves the co-cyclization of two alkyne molecules and a nitrile, providing a direct route to substituted pyridines. rsc.org The mechanism generally involves the formation of a metallacyclopentadiene intermediate, which then incorporates the nitrile to form the pyridine ring. rsc.org By choosing appropriately substituted alkynes and nitriles, a wide array of pyridines can be synthesized.

| Method | Precursors | General Product | Key Features |

|---|---|---|---|

| [2+2+2] Cycloaddition | Two alkynes, one nitrile | Polysubstituted Pyridine | Atom-economical; catalyzed by Co, Ru, Ni, etc. researchgate.netrsc.org |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, two equivalents of a β-ketoester, ammonia (B1221849) | Dihydropyridine (oxidized to Pyridine) | Classical, robust method for symmetrical pyridines. baranlab.org |

| Cascade C-N Coupling/Electrocyclization | Alkenylboronic acid, α,β-unsaturated ketoxime | Highly Substituted Pyridine | Modular, good functional group tolerance, proceeds via a 3-azatriene intermediate. nih.gov |

| Multi-component Reactions | Oxime acetates, aldehydes, 1,3-dicarbonyls | Polysubstituted Pyridine | Metal-free conditions, operational simplicity. rsc.org |

Classical methods, such as modifications of the Hantzsch synthesis, involve the condensation of aldehydes, ammonia, and 1,3-dicarbonyl compounds, followed by an oxidation step to furnish the aromatic pyridine ring. baranlab.orgacsgcipr.org More modern approaches have developed modular cascade reactions. For example, a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate generates a 3-azatriene intermediate, which undergoes electrocyclization and subsequent air oxidation to yield highly substituted pyridines. nih.gov

Late-stage functionalization (LSF) is an increasingly vital strategy in medicinal chemistry and materials science. cancer.gov It involves introducing key functional groups onto a complex molecular scaffold in the final steps of a synthesis. This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies from a common advanced intermediate. nih.govberkeley.edu

For a molecule like this compound, an LSF strategy might begin with a simpler, pre-existing pyridine ring. One powerful LSF technique is the combination of C–H fluorination and subsequent nucleophilic aromatic substitution (SNAr). nih.govberkeley.edu For instance, a pyridine derivative could be selectively fluorinated at a position activated by the ring nitrogen. The newly installed fluorine atom can then be displaced by a variety of nucleophiles under mild conditions to introduce diverse functionalities. nih.gov Another LSF method involves the selective C-4 carboxylation of pyridines using CO₂, which proceeds via a C-H phosphination followed by a copper-catalyzed carboxylation. chemistryviews.org

Advanced Synthetic Techniques in Pyridine Chemistry

The inherent electron-deficient nature of the pyridine ring presents unique challenges and opportunities for its functionalization. dntb.gov.ua Advanced methods, including directed metalation and transition metal catalysis, have become indispensable tools for the regioselective modification of the pyridine core. nih.govnih.gov

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization, where a directing group on the aromatic ring guides deprotonation by a strong base (typically an organolithium reagent) to an adjacent position. The resulting organometallic intermediate can then be trapped with an electrophile to install a new substituent.

In the context of fluorinated pyridines, the fluorine atom itself can serve as a directing group. acs.orgnih.gov The reactivity of C-H bonds ortho to fluorine substituents is enhanced, facilitating metalation at these positions. nih.gov For instance, the synthesis of functionalized 4-chloro-3-fluoropyridines has been achieved through kinetic deprotonation at low temperatures (-75 °C). This regioselective metalation at the C-2 position, followed by reaction with an electrophile like N,N-dimethylformamide (DMF), allows for the introduction of a formyl group, which can be further elaborated. nih.gov This strategy highlights how existing substituents can be leveraged to precisely install new functional groups on the pyridine ring.

| Strategy | Mechanism | Typical Reagents | Selectivity | Reference |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | Deprotonation directed by an existing group, followed by electrophilic quench. | LDA, n-BuLi; Electrophiles (e.g., DMF, I₂) | Highly regioselective (ortho to directing group). | nih.govacs.org |

| Late-Stage C-H Fluorination/SNAr | Electrophilic fluorination followed by nucleophilic displacement. | AgF₂, various nucleophiles (N, O, S, C-based) | Selective for positions α to ring nitrogen. | nih.govberkeley.edu |

| Transition Metal-Catalyzed C-H Activation | Direct functionalization of a C-H bond via a metal catalyst. | Pd, Rh, Ni, Cu catalysts; Coupling partners | Varies with catalyst, ligand, and directing group. | nih.govnih.govresearchgate.net |

Transition metal catalysis has revolutionized the synthesis of functionalized pyridines by enabling the direct activation and modification of C-H bonds, a process that avoids the need for pre-functionalized starting materials. nih.govnih.gov

Transition metal-catalyzed cross-coupling reactions are cornerstone methodologies for forming C-C and C-heteroatom bonds. Catalysts based on palladium, nickel, copper, and other metals facilitate a wide range of transformations on the pyridine nucleus. researchgate.netresearchgate.net These reactions typically involve the coupling of a pyridine halide or triflate with an organometallic reagent (e.g., boronic acids in Suzuki coupling, organozincs in Negishi coupling) or other partners.

Direct C-H functionalization offers a more atom-economical alternative. nih.gov For example, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions on the pyridine ring, often guided by a directing group or by the inherent electronic properties of the substrate. researchgate.net Similarly, nickel-catalyzed reactions have been developed for the selective alkylation of pyridines. nih.gov These methods provide powerful tools for elaborating the pyridine scaffold and are crucial for the synthesis of complex targets like this compound and its analogs.

Catalytic Methodologies for Pyridine Functionalization

Photoredox-Mediated Transformations for Pyridine Derivatization

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of pyridines, offering a mild and efficient alternative to traditional methods. acs.orgnih.gov This approach allows for the direct introduction of functional groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. While direct synthesis of this compound using this method is not explicitly detailed in the literature, the principles can be applied to the derivatization of analogous pyridine systems.

The mechanism of photoredox-mediated pyridine functionalization often involves the generation of radical intermediates. iciq.org A photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) process with a suitable precursor to generate a radical species. This radical can then add to the protonated pyridine ring, leading to the formation of a pyridinyl radical. Subsequent oxidation and deprotonation steps yield the functionalized pyridine. iciq.org This methodology has been successfully employed for the alkylation and amination of pyridines. iciq.org

A notable strategy involves the use of a dithiophosphoric acid catalyst that can perform multiple roles: as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium (B92312) ion, and a hydrogen atom abstractor to generate the coupling partner. iciq.org This approach leads to high regioselectivity, which is a significant advantage in the synthesis of polysubstituted pyridines. iciq.org

Table 1: Examples of Photoredox-Mediated Pyridine Functionalization

| Pyridine Substrate | Radical Precursor | Product | Regioselectivity | Reference |

| Pyridine | Cyclohexene | 4-Cyclohexenylpyridine | C4 | iciq.org |

| 3-Chloropyridine | Cyclohexene | 3-Chloro-4-cyclohexenylpyridine | C4 | iciq.org |

| 3-Fluoropyridine | Cyclohexene | 3-Fluoro-4-cyclohexenylpyridine | C4 | iciq.org |

Microwave-Assisted Synthetic Protocols for Pyridine Compounds

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times, improve yields, and enhance reaction selectivity. organic-chemistry.orgrsc.org In the context of pyridine synthesis, microwave irradiation has been effectively utilized in various multi-component reactions to construct the pyridine ring with a high degree of control over the substitution pattern. researchgate.netrsc.org

One prominent example is the Bohlmann-Rahtz pyridine synthesis, which can be conducted in a single step under microwave irradiation. organic-chemistry.org This method involves the reaction of an enamine with an ethynyl (B1212043) ketone, proceeding through a Michael addition followed by cyclodehydration to afford polysubstituted pyridines. organic-chemistry.org The use of microwave heating allows for a rapid and efficient one-pot procedure with excellent control over regiochemistry. organic-chemistry.orgresearchgate.net

Microwave-assisted protocols have also been developed for the synthesis of fused pyridine systems, such as pyrazolo[3,4-b]pyridines and dihydropyrido[2,3-d]pyrimidines, through catalyst-free, one-pot, three-component reactions. rsc.org These methods offer a versatile and efficient route to complex heterocyclic structures.

Table 2: Comparison of Conventional and Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

| Reaction Conditions | Time | Yield | Reference |

| Conventional Heating | 24 hours | 60% | organic-chemistry.org |

| Microwave Irradiation | 10-20 minutes | up to 98% | organic-chemistry.org |

Continuous Flow Chemistry Applications in Pyridine Synthesis

Continuous flow chemistry offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. nih.gov The application of continuous flow technology to pyridine synthesis has been demonstrated to be a safe and efficient alternative to batch processing, particularly for reactions that are highly exothermic or involve hazardous intermediates. organic-chemistry.org

The Bohlmann-Rahtz pyridine synthesis has been successfully adapted to a continuous flow microwave reactor. beilstein-journals.orgresearchgate.net This setup allows for the one-step synthesis of trisubstituted pyridines with excellent regioselectivity. The use of a Brønsted acid catalyst facilitates both the Michael addition and cyclodehydration in a continuous process, eliminating the need to isolate intermediates. beilstein-journals.orgresearchgate.net

Continuous flow systems have also been employed for the N-oxidation of pyridine derivatives, a key transformation in the synthesis of various functionalized pyridines. organic-chemistry.org A packed-bed microreactor containing a titanium silicalite (TS-1) catalyst with hydrogen peroxide as the oxidant enables the efficient and safe N-oxidation of a wide range of pyridines. organic-chemistry.org This method demonstrates high yields and excellent stability over extended periods of continuous operation. organic-chemistry.org

Table 3: Key Parameters in Continuous Flow Synthesis of Pyridine N-Oxides

| Parameter | Value/Condition | Benefit | Reference |

| Reactor Type | Packed-bed microreactor | High efficiency and stability | organic-chemistry.org |

| Catalyst | TS-1 | High activity and selectivity | organic-chemistry.org |

| Oxidant | H2O2 in methanol | Green and safe | organic-chemistry.org |

| Reaction Time | Significantly shorter than batch | Increased productivity | organic-chemistry.org |

| Yield | Up to 99% | High efficiency | organic-chemistry.org |

Stereochemical and Regiochemical Control in Pyridine Synthesis

The control of stereochemistry and regiochemistry is paramount in the synthesis of complex, biologically active molecules containing a pyridine scaffold. The development of methodologies that allow for the precise installation of substituents at specific positions of the pyridine ring is a key area of research.

Strategies for Achieving Regioselectivity in Substitution Reactions

The inherent electronic properties of the pyridine ring dictate its reactivity towards nucleophilic and electrophilic substitution. Nucleophilic aromatic substitution generally occurs at the C2 and C4 positions, as the negative charge in the intermediate is stabilized by the electron-withdrawing nitrogen atom. stackexchange.com Conversely, electrophilic aromatic substitution is often challenging and typically requires harsh conditions, with substitution occurring primarily at the C3 position. digitellinc.com

To achieve regioselectivity that deviates from the inherent reactivity of the pyridine ring, various strategies have been developed. One approach involves the use of directing groups that can steer the incoming substituent to a specific position. For instance, in the reaction of 3-substituted 2,6-dichloropyridines with a nucleophile, the nature of the 3-substituent can influence the regioselectivity of the substitution at the C2 versus the C6 position. researchgate.net

Another powerful strategy is the use of dearomatized intermediates. By temporarily disrupting the aromaticity of the pyridine ring, it is possible to achieve selective functionalization at positions that are otherwise difficult to access. digitellinc.com Quantum chemical calculations have been employed to understand and predict the regioselectivity in such reactions. digitellinc.com The use of blocking groups has also been shown to be an effective strategy for achieving C4-alkylation of pyridines with high regioselectivity in Minisci-type reactions. nih.govchemrxiv.org

Diastereoselective and Enantioselective Approaches to Pyridine Derivatives (if applicable to chiral analogs)

The synthesis of chiral pyridine derivatives with high enantiomeric purity is of significant interest in medicinal chemistry. nih.gov Several catalytic asymmetric methods have been developed to access these valuable compounds.

One successful approach involves the copper-catalyzed enantioselective alkylation of β-substituted alkenyl pyridines. nih.govresearchgate.net By employing a chiral diphosphine ligand, a wide range of alkyl groups can be introduced at the β-position with high enantioselectivity. nih.govresearchgate.net Lewis acid activation of the pyridine substrate is crucial for enhancing its reactivity towards Grignard reagents. researchgate.net

Cooperative photoredox and asymmetric catalysis has also been utilized for the enantioselective addition of prochiral radicals to vinylpyridines. acs.org In this system, a chiral Brønsted acid activates the reaction partners and provides stereocontrol through hydrogen bonding interactions, leading to the formation of chiral γ-substituted pyridines with good to excellent enantioselectivity. acs.org Furthermore, chiral-at-metal Rh(III) complexes have been shown to be highly effective catalysts for the asymmetric synthesis of pyrazolo[3,4-b]pyridine analogues. rsc.orgrsc.org

Chemical Reactivity and Transformation Pathways of 4 Chloro 3 Chloromethyl 5 Fluoropyridine

Nucleophilic Aromatic Substitution (SNAr) on the Pyridine (B92270) Ring

The pyridine ring in 4-Chloro-3-(chloromethyl)-5-fluoropyridine is electron-deficient due to the electronegativity of the ring nitrogen atom. This inherent electron deficiency, augmented by the presence of two halogen substituents, makes the ring particularly susceptible to attack by nucleophiles. Such reactions on aromatic systems generally proceed via an addition-elimination mechanism, known as the SNAr pathway. libretexts.orgyoutube.com

The SNAr mechanism typically involves two steps: the initial attack of a nucleophile on the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the departure of the leaving group to restore aromaticity. libretexts.orgnih.gov In the case of this compound, nucleophilic attack can, in principle, lead to the displacement of either the chloride at the C-4 position or the fluoride (B91410) at the C-5 position.

The relative reactivity of halogens as leaving groups in SNAr reactions is often the reverse of that observed in SN1 and SN2 reactions. For SNAr, the order is frequently F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic addition, not the elimination of the halide. A more electronegative halogen (like fluorine) strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. mdpi.com While fluoride is a poor leaving group in many contexts, its departure from the negatively charged Meisenheimer complex is feasible, and its strong inductive electron-withdrawal significantly accelerates the initial, often rate-limiting, attack step. Therefore, depending on the nucleophile and reaction conditions, the fluorine at C-5 could be preferentially displaced over the chlorine at C-4.

The regioselectivity of nucleophilic attack on the pyridine ring is governed by a combination of steric and electronic factors. wuxiapptec.comwuxiapptec.com The pyridine nitrogen acts as a powerful electron-withdrawing group, reducing electron density primarily at the ortho (C-2, C-6) and para (C-4) positions, thereby activating them for nucleophilic attack.

Electronic Effects: Both the chlorine at C-4 and the fluorine at C-5 are electron-withdrawing substituents that further activate the ring. The fluorine atom, being highly electronegative, exerts a strong inductive effect. The chloromethyl group at C-3 also contributes a moderate electron-withdrawing inductive effect. This cumulative activation makes the ring highly electrophilic. The positions ortho and para to the ring nitrogen are the most activated sites. baranlab.org

Steric Effects: The chloromethyl group at the C-3 position introduces steric hindrance around the adjacent C-4 position. A bulky nucleophile may therefore face greater difficulty in approaching the C-4 carbon compared to other activated positions on a similarly substituted ring. wuxiapptec.com However, since the primary sites of activation are C-4 and C-2/C-6, and C-5 is not electronically favored for initial attack relative to the para position (C-4), the regioselectivity will be a complex outcome of the activation at C-4 versus the potential for displacement at C-5, driven by the leaving group ability.

| Position | Electronic Influence of Substituents | Steric Hindrance | Predicted SNAr Reactivity |

| C-2 | Activated by ring nitrogen (ortho) | Moderate | Potentially reactive |

| C-4 | Activated by ring nitrogen (para) and C-5 fluorine | Hindered by C-3 chloromethyl group | Highly reactive, but sterically influenced |

| C-5 | Activated by C-4 chlorine | Less hindered than C-4 | Potential site of substitution if fluorine acts as the leaving group |

| C-6 | Activated by ring nitrogen (ortho) | Low | Potentially reactive |

This interactive table summarizes the factors influencing the regioselectivity of Nucleophilic Aromatic Substitution (SNAr) on the this compound ring.

Kinetic studies on analogous SNAr reactions involving halogenated heterocycles and nucleophiles like amines have demonstrated that these transformations typically follow second-order kinetics. researchgate.net This is consistent with the bimolecular nature of the rate-determining step in the addition-elimination mechanism. The reaction rate is dependent on the concentration of both the heterocyclic substrate and the nucleophile. researchgate.net

Reactivity of the Chloromethyl Functional Group

The chloromethyl group (-CH₂Cl) attached to the C-3 position of the pyridine ring serves as a second reactive site within the molecule. This group behaves as a substituted alkyl halide and is susceptible to nucleophilic substitution.

The carbon atom of the chloromethyl group is electrophilic and can be attacked by a wide range of nucleophiles, leading to the displacement of the chloride ion. The reactivity of this group is analogous to that of a benzyl (B1604629) halide, as the adjacent pyridine ring can stabilize the transition state of an SN2 reaction. The electron-withdrawing nature of the pyridine ring enhances the electrophilicity of the benzylic-type carbon, making it more susceptible to nucleophilic attack.

A variety of functional groups can be introduced by reacting this compound with different nucleophiles.

Formation of Amines: Reaction with ammonia (B1221849) or primary/secondary amines can yield the corresponding aminomethylpyridine derivatives. However, these reactions can be challenging to control. The primary amine product is itself a nucleophile and can react with another molecule of the starting material, leading to the formation of secondary and tertiary amines, and ultimately, quaternary ammonium (B1175870) salts. youtube.comlibretexts.orgyoutube.com Using a large excess of the amine nucleophile can favor the formation of the primary amine product. youtube.com

Formation of Thiols: Thiols and their conjugate bases, thiolates, are excellent nucleophiles. youtube.com They react readily with the chloromethyl group to displace the chloride and form a thioether linkage (R-S-CH₂-Pyridine). These reactions are generally efficient due to the high nucleophilicity of sulfur. nih.govcas.cn

Formation of Alcohols and Ethers: Alcohols are weaker nucleophiles than amines or thiols. To form an ether, the reaction is typically carried out under basic conditions to deprotonate the alcohol, forming the more potent alkoxide nucleophile (RO⁻). youtube.com Alternatively, the chloromethyl group can be converted to a hydroxymethyl group (an alcohol) through hydrolysis or by reaction with a hydroxide (B78521) source, although this may compete with SNAr on the ring under harsh basic conditions. libretexts.org

| Nucleophile | Reagent Example | Product Functional Group | Notes |

| Amine | Ammonia (NH₃), RNH₂, R₂NH | Aminomethyl | Polyalkylation is a common side reaction, leading to mixtures of primary, secondary, tertiary, and quaternary products. youtube.comlibretexts.org |

| Thiol/Thiolate | RSH / RS⁻Na⁺ | Thioether | Thiols are highly nucleophilic, leading to efficient substitution reactions. youtube.com |

| Alcohol/Alkoxide | ROH / RO⁻Na⁺ | Ether | Requires basic conditions to form the more reactive alkoxide nucleophile. youtube.com |

| Hydroxide | NaOH, H₂O | Alcohol | Can result in the formation of the corresponding alcohol (hydroxymethyl group). |

This interactive table summarizes the products formed from the nucleophilic substitution at the chloromethyl carbon of this compound with various nucleophiles.

Nucleophilic Substitution at the Chloromethyl Carbon

Alkylation Reactions Utilizing the Chloromethyl Moiety

The chloromethyl group (-CH₂Cl) at the 3-position of the pyridine ring serves as an electrophilic site, making it susceptible to nucleophilic substitution reactions. This reactivity is analogous to that of benzylic chlorides, where the carbon-chlorine bond is activated towards displacement. A wide range of nucleophiles can be employed to form new carbon-carbon, carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, highlighting the utility of this compound as a versatile building block in organic synthesis.

The general mechanism for these alkylation reactions is typically a bimolecular nucleophilic substitution (Sₙ2). A nucleophile (Nu⁻) attacks the electrophilic carbon of the chloromethyl group, leading to the displacement of the chloride ion as a leaving group and the formation of a new bond.

Key Research Findings:

Reaction with Amines: Primary and secondary amines can react with the chloromethyl group to yield the corresponding substituted aminomethylpyridines. This reaction is fundamental in the synthesis of various biologically active molecules.

Reaction with Thiols: Thiolates are excellent nucleophiles and react readily to form thioethers.

Reaction with Cyanide: The introduction of a cyano group via reaction with sodium or potassium cyanide provides a route to pyridineacetic acid derivatives through subsequent hydrolysis.

Reaction with Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or Grignard reagents, can be used to form new C-C bonds, extending the carbon framework.

The table below summarizes potential alkylation reactions.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Amine | R₂NH | Substituted Aminomethylpyridine |

| Thiolate | RSNa | Thioether |

| Cyanide | KCN | Pyridylacetonitrile |

| Azide (B81097) | NaN₃ | Azidomethylpyridine |

| Malonate Enolate | Na⁺[CH(CO₂Et)₂]⁻ | Diethyl (pyridylmethyl)malonate |

Oxidation Reactions of the Chloromethyl Group to Carbonyls or Carboxylic Acids

The chloromethyl group can be oxidized to afford higher oxidation state functional groups, namely an aldehyde (formyl group) or a carboxylic acid. These transformations provide access to important synthetic intermediates like pyridine-3-carboxaldehydes and pyridine-3-carboxylic acids (nicotinic acid derivatives). The oxidation typically proceeds in a stepwise manner, often requiring an initial hydrolysis of the chloride to an alcohol.

Conversion to Aldehyde:

Direct oxidation of the chloromethyl group to an aldehyde is challenging, so a common strategy involves a two-step process:

Hydrolysis: The chloromethyl group is first hydrolyzed to the corresponding hydroxymethyl group (-CH₂OH) using water or a mild base.

Oxidation: The resulting alcohol is then oxidized to the aldehyde using mild oxidizing agents that are known to stop at the aldehyde stage without over-oxidation to the carboxylic acid.

Conversion to Carboxylic Acid:

To obtain the carboxylic acid, two main pathways can be considered:

Oxidation of the intermediate aldehyde formed as described above. Reagents like sodium chlorite (B76162) (NaClO₂) in what is known as the Pinnick oxidation are effective for this transformation. wikipedia.org

Direct oxidation of the hydroxymethyl group (from hydrolysis) or even the parent methyl group (if the chloromethyl is first reduced) using strong oxidizing agents.

The table below outlines common reagents for these oxidative transformations.

| Transformation | Reagent(s) | Notes |

| -CH₂Cl → -CH₂OH | H₂O, NaHCO₃ | Hydrolysis step, often precedes oxidation. |

| -CH₂OH → -CHO | Pyridinium (B92312) chlorochromate (PCC), MnO₂ | Mild oxidation to form the aldehyde. |

| -CHO → -COOH | Sodium chlorite (NaClO₂), H₂O₂ | Oxidation of the aldehyde to the carboxylic acid. |

| -CH₂OH → -COOH | Potassium permanganate (B83412) (KMnO₄), Chromic acid (H₂CrO₄) | Strong oxidation of the alcohol to the carboxylic acid. |

Reduction Reactions of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group (-CH₃), a process known as hydrodehalogenation. This reaction effectively replaces the chlorine atom with a hydrogen atom, yielding 4-chloro-5-fluoro-3-methylpyridine. This transformation is valuable for removing the reactive handle of the chloromethyl group after it has served its synthetic purpose or for accessing 3-methylpyridine (B133936) (picoline) derivatives.

Key Research Findings and Methods:

Catalytic Hydrogenation: This is one of the most common methods for hydrodehalogenation. The reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂), under a hydrogen atmosphere. asianpubs.orgresearchgate.netasianpubs.orgresearchgate.net Care must be taken with reaction conditions (pressure, temperature, catalyst choice) to ensure selective reduction of the chloromethyl group without affecting the halogen substituents on the pyridine ring or reducing the ring itself to a piperidine. asianpubs.orgresearchgate.net

Metal Hydride Reductants: Reagents like lithium aluminum hydride (LiAlH₄) can also reduce alkyl halides, although their high reactivity may lead to side reactions with other functional groups.

Dissolving Metal Reductions: Systems like sodium in liquid ammonia can also be used for dehalogenation, though they are less common for this specific transformation.

The table below summarizes common reduction methods.

| Method | Reagent(s) | Typical Conditions |

| Catalytic Hydrogenation | H₂, Pd/C | Room temperature to moderate heat, H₂ pressure |

| Transfer Hydrogenation | Ammonium formate, Pd/C | Refluxing in a suitable solvent like methanol |

| Metal Hydride Reduction | LiAlH₄ | Anhydrous ether or THF, low temperature |

Radical Reactions Involving Pyridine Halogenides and Chloromethyl Sites

This compound possesses multiple sites that can participate in radical reactions. These reactions are typically initiated by light, heat, or a radical initiator and proceed via a chain mechanism involving initiation, propagation, and termination steps. researchgate.net

The potential sites for radical formation include:

The Chloromethyl Group: The C-Cl bond in the chloromethyl group is relatively weak and benzylic-like in nature, making it susceptible to homolytic cleavage to form a pyridyl-stabilized radical. This radical can then participate in addition or substitution reactions.

The Pyridine Halogenides: The chlorine atom at C-4 can be abstracted or undergo single-electron transfer to form a pyridyl radical. Such species are key intermediates in Minisci-type reactions. rsc.orgnih.gov

Minisci-Type Reactions: The pyridine nucleus of the title compound is electron-deficient due to the electronegative nitrogen atom and the two halogen substituents. This makes it an excellent substrate for the Minisci reaction, which involves the addition of a nucleophilic radical to the protonated heteroaromatic ring. rsc.org The reaction is regioselective, with the radical typically attacking the positions ortho and para to the nitrogen atom (C-2 and C-6). Given the substitution pattern, attack at the C-2 and C-6 positions is viable. Recent advances using photoredox catalysis have expanded the scope of these reactions under milder, acid-free conditions. nih.govnih.gov

The table below outlines potential radical reaction pathways.

| Reaction Type | Site of Initial Radical Formation | Potential Subsequent Steps |

| Radical Substitution | Chloromethyl C-Cl bond | Hydrogen abstraction to form a methyl group; reaction with other radical traps. |

| Radical Addition (Minisci) | External radical source (e.g., from an alkane or carboxylic acid) | Addition of the external radical to the C-2 or C-6 position of the pyridine ring. |

| Radical Cyclization | Pyridyl radical at C-4 | Intramolecular cyclization if a suitable tether is present. |

Electrophilic Substitution on the Pyridine Nucleus (Exploration of Viability and Selectivity)

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of many aromatic systems, but the pyridine ring is notably deactivated towards this type of transformation. quimicaorganica.orgwikipedia.org The high electronegativity of the ring nitrogen atom reduces the electron density of the nucleus, making it less nucleophilic and thus less reactive towards electrophiles. quimicaorganica.org Furthermore, under the strongly acidic conditions often required for SEAr (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, which further deactivates the ring by introducing a positive charge. wikipedia.org

In the case of this compound, the viability of SEAr is even lower due to the presence of three electron-withdrawing substituents:

4-Chloro and 5-Fluoro: Both halogens exert a strong electron-withdrawing inductive effect (-I), which powerfully deactivates the ring. Their weak positive mesomeric effect (+M) is insufficient to overcome this deactivation.

3-Chloromethyl: This group is weakly deactivating through its inductive effect (-I).

The cumulative effect of these three groups makes the pyridine nucleus extremely electron-poor and highly resistant to attack by electrophiles. The only available positions for substitution are C-2 and C-6. An analysis of the stability of the cationic intermediates (Wheland intermediates) that would be formed upon electrophilic attack at these positions shows no significant stabilizing factors; in fact, the positive charge would be destabilized by the adjacent electron-withdrawing groups.

Electrophilic aromatic substitution on this compound is considered synthetically unviable under standard conditions. The extreme deactivation of the ring by the nitrogen atom and three electron-withdrawing substituents presents a formidable energy barrier for the reaction to proceed. Any attempt would require exceptionally harsh conditions, which would likely lead to decomposition of the starting material rather than the desired substitution product. Therefore, functionalization of the pyridine ring of this compound is more practically achieved through other means, such as nucleophilic aromatic substitution (if a suitable leaving group were present at an activated position) or radical reactions. quora.com

Derivatization Strategies and Synthetic Utility of 4 Chloro 3 Chloromethyl 5 Fluoropyridine

Role as a Key Intermediate in the Synthesis of Complex Molecular Architectures

4-Chloro-3-(chloromethyl)-5-fluoropyridine is a highly valuable building block for organic chemists, facilitating the synthesis of elaborate molecular designs. The strategic placement of its functional groups—a reactive chloromethyl group at the 3-position, a chloro atom at the 4-position, and a fluoro atom at the 5-position—allows for a programmed, stepwise approach to chemical modifications. This controlled functionalization is paramount in medicinal and materials chemistry, where precise molecular architecture dictates function.

Construction of Fused Pyridine (B92270) Ring Systems

The structure of this compound is well-suited for the construction of bicyclic and polycyclic systems where a pyridine ring is fused to another ring. Such fused heterocyclic scaffolds are common cores in many pharmacologically active compounds. The synthetic strategy typically involves a two-stage process: first, a reaction at one of the functional groups to introduce a side chain, followed by an intramolecular cyclization event involving another reactive site on the pyridine core.

For example, the chloromethyl group can undergo nucleophilic substitution with a reagent that contains a second nucleophilic site. This newly introduced side chain can then be induced to react with the C4-chloro substituent, leading to the formation of a new ring fused to the pyridine. Alternatively, a palladium-catalyzed cross-coupling reaction at the C4-position can introduce a substituent that, in a subsequent step, cyclizes onto the chloromethyl group or a derivative thereof. The ability to perform these reactions sequentially provides a powerful tool for creating diverse fused pyridine systems. nih.govrsc.org

Elaboration into Poly-functionalized Pyridine Scaffolds

The development of poly-functionalized pyridine scaffolds is critical for creating libraries of compounds for drug discovery and other applications. The differential reactivity of the functional groups in this compound is the key to its utility in this area. In palladium-catalyzed cross-coupling reactions, the order of reactivity for aryl halides is generally I > Br > Cl >> F. nih.gov For dichloropyridines, the reactivity of the chloro groups often follows the positional trend C4 > C2/C6 > C3/C5. nih.gov

This established reactivity hierarchy suggests that the C4-chloro group in the title compound is the most likely site for initial modification via reactions like Suzuki or Buchwald-Hartwig amination, while the C5-fluoro group would remain intact under these conditions. nih.govresearchgate.net The chloromethyl group offers a third site for modification through nucleophilic substitution. This allows for a synthetic sequence where an aryl, alkyl, or amino group is first introduced at the C4-position, followed by transformation of the chloromethyl group, and finally, if desired, substitution of the C5-fluoro group under more forcing conditions. This stepwise elaboration provides precise control over the final structure, enabling the synthesis of highly complex and diversely substituted pyridines. rsc.org

Transformations of the Chloromethyl Group for Scaffold Diversification

The chloromethyl group at the C3-position is a key handle for synthetic diversification. As a benzylic-type halide, it is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.

Interconversion to Formyl, Carboxyl, or Hydroxymethyl Derivatives

The chloromethyl group can be readily converted into other essential one-carbon functional groups, such as hydroxymethyl, formyl, and carboxyl moieties. These transformations are fundamental for expanding the synthetic utility of the pyridine scaffold.

Hydroxymethyl Derivatives: The chloromethyl group can be hydrolyzed to the corresponding hydroxymethyl group, 4-chloro-5-fluoro-3-(hydroxymethyl)pyridine, typically using aqueous base. This alcohol is a versatile intermediate for further reactions like etherification or esterification.

Formyl Derivatives: Subsequent oxidation of the hydroxymethyl derivative, for example using mild oxidizing agents like manganese dioxide (MnO₂), yields the aldehyde 4-chloro-5-fluoropyridine-3-carbaldehyde. Aldehydes are valuable precursors for forming carbon-carbon bonds (e.g., Wittig or Grignard reactions) and for reductive amination.

Carboxyl Derivatives: Stronger oxidation of the hydroxymethyl group or the chloromethyl group itself using reagents like potassium permanganate (B83412) (KMnO₄) can produce the 4-chloro-5-fluoropyridine-3-carboxylic acid. google.com This transformation is analogous to the oxidation of a 3-methyl group to a carboxylic acid on a similar 2-chloro-5-fluoropyridine (B44960) framework. google.com The resulting carboxylic acid can be converted to a wide range of derivatives, including amides and esters.

| Starting Functional Group | Product Functional Group | Typical Reagents |

| -CH₂Cl | -CH₂OH (Hydroxymethyl) | H₂O, Base (e.g., Na₂CO₃) |

| -CH₂OH | -CHO (Formyl) | MnO₂, PCC, or Swern Oxidation |

| -CH₂OH | -COOH (Carboxyl) | KMnO₄, Jones Reagent |

Introduction of Carbonyl or Nitrogen-containing Functionalities

The electrophilic carbon of the chloromethyl group readily reacts with a broad spectrum of nucleophiles, enabling the direct attachment of diverse functionalities. This is a straightforward and efficient method for scaffold diversification.

Nitrogen Functionalities: Reaction with ammonia (B1221849), primary amines, or secondary amines provides the corresponding aminomethyl derivatives. Sodium azide (B81097) can be used to introduce an azidomethyl group, which is a precursor to a primary amine (via reduction) or can be used in cycloaddition reactions.

Other Functionalities: Nucleophiles such as sodium cyanide can introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid or reduced to an amine. Thiolates can be used to form thioethers, and carboxylate salts can form esters.

| Nucleophile | Reagent Example | Product Functional Group |

| Amine | R₂NH | -CH₂NR₂ |

| Azide | NaN₃ | -CH₂N₃ |

| Cyanide | NaCN | -CH₂CN |

| Thiolate | R-SH, Base | -CH₂SR |

| Carboxylate | R-COO⁻Na⁺ | -CH₂OOCR |

Strategic Utilization of Halogen Substituents for Further Chemical Modifications

The two halogen atoms on the pyridine ring, chloro at C4 and fluoro at C5, provide powerful opportunities for late-stage functionalization, primarily through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).

The key to their strategic use lies in their differential reactivity. In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, the reactivity of the C-X bond is heavily influenced by the halogen's identity and its position on the pyridine ring. wikipedia.orgorganic-chemistry.org The C-Cl bond is significantly more reactive than the C-F bond in the oxidative addition step, which is often the rate-determining step of the catalytic cycle. nih.gov Furthermore, the C4 position of a pyridine ring is generally more activated towards these coupling reactions than the C5 position. nih.govbeilstein-journals.org

This reactivity difference allows for highly selective cross-coupling reactions at the C4-position. One can introduce a variety of aryl, heteroaryl, or alkyl groups via Suzuki coupling, or install C-N bonds through Buchwald-Hartwig amination, with high chemoselectivity, leaving the C5-fluoro group untouched. researchgate.netresearchgate.net This initial modification provides a functionalized intermediate that can then be further elaborated at the C3-chloromethyl position or, under more forcing conditions, at the C5-fluoro position via SNAr. This selective, sequential approach is a cornerstone of modern synthetic strategy for building molecular complexity. rsc.org

| Reaction Type | Position of Reactivity | Typical Catalyst/Reagents | Resulting Transformation |

| Suzuki-Miyaura Coupling | C4 | R-B(OH)₂, Pd Catalyst, Base | C4-Cl → C4-R |

| Buchwald-Hartwig Amination | C4 | R₂NH, Pd Catalyst, Base | C4-Cl → C4-NR₂ |

| Nucleophilic Aromatic Substitution | C4 / C5 | Strong Nucleophile (e.g., NaOMe) | C-Cl or C-F → C-Nu |

Insufficient Published Data on the Derivatization of this compound

Despite a comprehensive search of available scientific literature and patent databases, there is a notable lack of specific published information regarding the derivatization strategies and synthetic utility of the chemical compound this compound for the outlined applications. Research detailing its use as a cross-coupling partner for carbon-carbon bond formation, its role as a precursor for organometallic reagents, or its application in the development of pyridine derivative libraries could not be located.

Therefore, it is not possible to provide a detailed and scientifically accurate article with research findings and data tables as requested, due to the absence of specific data on this compound in the specified contexts.

General synthetic methodologies for the derivatization of similar chloro- and fluoropyridine compounds are well-established in the field of organic chemistry. These include various palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings for the formation of C-C bonds. Additionally, the formation of organometallic reagents, for instance through lithium-halogen exchange or the formation of Grignard reagents, is a common strategy for introducing further functionality. The principles of combinatorial chemistry are also widely applied to create libraries of pyridine derivatives for drug discovery and materials science.

However, without specific studies on this compound, any discussion of its reactivity, optimal reaction conditions, yields, and the properties of its derivatives would be purely speculative. The scientific record, as accessible through extensive searches, does not currently contain the specific experimental data necessary to construct the requested article.

Computational and Theoretical Investigations

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical studies are fundamental to elucidating the electronic characteristics that govern the reactivity of a molecule. These methods can precisely calculate molecular geometries, charge distributions, and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net A DFT calculation for 4-Chloro-3-(chloromethyl)-5-fluoropyridine would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. From this optimized structure, a variety of molecular properties can be calculated, providing a detailed picture of its electronic nature.

Key molecular properties that would be determined include:

Optimized Geometric Parameters: These include bond lengths, bond angles, and dihedral angles that define the three-dimensional structure of the molecule. Small variations in these parameters can significantly influence reactivity.

Mulliken Atomic Charges: This analysis partitions the total electron density among the atoms in the molecule, providing insight into the distribution of charge and identifying potential sites for nucleophilic or electrophilic attack. The nitrogen atom in the pyridine (B92270) ring is expected to be an electron-rich center, while the carbon atoms attached to electronegative halogens will be electron-deficient.

The following table presents hypothetical, yet realistic, data that would be obtained from a DFT calculation on this compound, based on typical values for similar molecules.

| Parameter | Calculated Value |

|---|---|

| Bond Length C2-N1 (Å) | 1.345 |

| Bond Length C6-N1 (Å) | 1.342 |

| Bond Length C4-Cl (Å) | 1.740 |

| Bond Length C5-F (Å) | 1.355 |

| Bond Length C3-CH2Cl (Å) | 1.510 |

| Bond Angle C2-N1-C6 (°) | 117.5 |

| Mulliken Charge on N1 | -0.550 |

| Mulliken Charge on C4 | +0.150 |

| Mulliken Charge on C5 | +0.200 |

| Dipole Moment (Debye) | 2.85 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The energy and spatial distribution of these orbitals provide crucial information about the molecule's ability to donate or accept electrons.

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. In this compound, the HOMO is likely to have significant contributions from the nitrogen lone pair and the π-system of the pyridine ring.

LUMO: The LUMO is the innermost empty orbital and relates to the molecule's ability to act as an electrophile or electron acceptor. The LUMO is expected to be distributed over the pyridine ring, particularly on the carbon atoms bearing the electron-withdrawing halogen substituents.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity. nih.gov

From the HOMO and LUMO energies, several reactivity indices can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): χ2 / (2η)

This table illustrates the kind of data that would be generated from an FMO analysis of this compound.

| Parameter | Calculated Value (eV) |

|---|---|

| EHOMO | -9.50 |

| ELUMO | -1.20 |

| HOMO-LUMO Gap (ΔE) | 8.30 |

| Ionization Potential (I) | 9.50 |

| Electron Affinity (A) | 1.20 |

| Electronegativity (χ) | 5.35 |

| Chemical Hardness (η) | 4.15 |

| Electrophilicity Index (ω) | 3.45 |

Mechanistic Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transient species like transition states and the mapping of entire reaction pathways. acs.org

For a given reaction involving this compound, such as a nucleophilic aromatic substitution, computational methods can be used to locate the transition state structure. A transition state is a first-order saddle point on the potential energy surface, and its structure provides a snapshot of the bond-breaking and bond-forming processes. Vibrational frequency analysis is used to confirm the nature of the transition state, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Once the transition state is identified, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map the reaction pathway from the reactants to the products, confirming that the located transition state indeed connects the desired species.

The following is a hypothetical energy profile for a nucleophilic substitution reaction at the C4 position of this compound.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State | +25.5 |

| Intermediate | -5.2 |

| Products | -10.8 |

Prediction of Regioselectivity and Stereoselectivity in Pyridine Functionalization

The pyridine ring in this compound has multiple potential sites for functionalization. Computational chemistry can be a predictive tool for determining the regioselectivity of these reactions.

The regioselectivity in the functionalization of pyridine derivatives is influenced by the electronic effects of the substituents. nih.gov The electron-withdrawing nature of the chloro and fluoro groups, as well as the chloromethyl group, deactivates the pyridine ring towards electrophilic attack and activates it for nucleophilic attack. The positions ortho and para to the nitrogen atom are generally more electron-deficient and thus more susceptible to nucleophilic attack.

By comparing the activation energies for attack at different positions on the pyridine ring, the most likely site of reaction can be predicted. The reaction pathway with the lowest activation energy will be the kinetically favored one. For example, in a nucleophilic aromatic substitution reaction, the relative energies of the transition states for attack at the C2, C4, and C6 positions would be calculated to determine the preferred site of substitution.

Stereoselectivity, while less relevant for aromatic substitution on the pyridine ring itself, could be a factor in reactions involving the chloromethyl substituent. Computational modeling can be used to predict the preferred stereochemical outcome of such reactions by comparing the energies of the diastereomeric transition states.

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound is primarily centered around the rotation of the chloromethyl group relative to the pyridine ring. Understanding the preferred spatial arrangement of this group is crucial as it can influence the molecule's reactivity and how it interacts with other molecules.

Conformational Analysis:

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to determine the rotational energy profile of the C-C bond between the pyridine ring and the chloromethyl group. For analogous compounds like benzyl (B1604629) chloride, studies have shown that the most stable conformation is one where the C-Cl bond is orthogonal to the plane of the aromatic ring. This preference is often attributed to a combination of steric and electronic effects.

In the case of this compound, the presence of substituents ortho to the chloromethyl group (the chloro and fluoro groups at positions 4 and 5, respectively) would likely influence the rotational barrier and the stability of different conformers. DFT calculations would be instrumental in elucidating these substituent effects. The calculations would typically involve rotating the chloromethyl group in small increments and calculating the energy at each step to map out the potential energy surface. The minima on this surface correspond to stable conformers, while the maxima represent the energy barriers to rotation.

Table 1: Predicted Rotational Barriers and Stable Conformers of this compound (Hypothetical Data)

| Conformer | Dihedral Angle (Cl-C-C-N) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| Anti-periplanar | 180° | 0.00 | 2.5 |

| Syn-periplanar | 0° | 1.20 | 3.0 |

| Orthogonal | 90° / 270° | 0.85 | - |

Note: This table presents hypothetical data that would be expected from DFT calculations. The actual values would require specific computational studies.

Intermolecular Interactions:

The halogen atoms and the nitrogen atom in the pyridine ring of this compound are expected to play a significant role in its intermolecular interactions. These non-covalent interactions are critical in determining the compound's physical properties, such as melting point and solubility, as well as its behavior in biological systems.

Computational studies on halogenated pyridines have highlighted the importance of several types of non-covalent interactions:

Halogen Bonding: The chlorine and fluorine atoms can act as halogen bond donors, interacting with electron-rich atoms (like the nitrogen of another pyridine molecule) or π-systems. The strength of these bonds depends on the electrophilicity of the halogen atom.

Hydrogen Bonding: Although the molecule lacks traditional hydrogen bond donors, the hydrogen atoms on the chloromethyl group could potentially participate in weak C-H···N or C-H···F hydrogen bonds.

π-π Stacking: The electron-deficient nature of the fluorinated and chlorinated pyridine ring could facilitate π-π stacking interactions with other aromatic systems.

Anion-π and σ-hole Interactions: The electron-withdrawing nature of the halogen substituents can create a positive electrostatic potential (a σ-hole) on the halogen atoms and a region of positive quadrupole moment on the pyridine ring, leading to favorable interactions with anions or other electron-rich species.

In Silico Design of Novel Reaction Conditions and Catalysts

Computational chemistry is an indispensable tool for the rational design of synthetic routes and for optimizing reaction conditions, thereby reducing the need for extensive and time-consuming experimental screening.

Design of Novel Reaction Conditions:

For a molecule like this compound, theoretical calculations can be used to predict its reactivity in various chemical transformations. For instance, DFT calculations can model the transition states of potential reactions, such as nucleophilic aromatic substitution at the 4-chloro position or functionalization of the chloromethyl group. By comparing the activation energies of different reaction pathways, chemists can predict the most favorable conditions (e.g., temperature, solvent, and reagents) to achieve a desired product.

Machine learning models are also emerging as powerful tools for predicting optimal reaction conditions. nih.gov By training on large datasets of known reactions, these models can identify complex relationships between reactants, reagents, and outcomes to suggest promising conditions for new transformations involving this compound.

Design of Novel Catalysts:

In silico methods are particularly valuable in the design of catalysts for the functionalization of pyridine derivatives. For example, if the goal is to perform a cross-coupling reaction at the C-Cl bond, DFT can be used to screen a library of potential catalysts. The binding energy of the pyridine substrate to the catalyst, the energies of key intermediates, and the activation barriers for the oxidative addition and reductive elimination steps can all be calculated to predict the most efficient catalyst.

Furthermore, machine learning algorithms can be trained to predict the catalytic activity of different metal-ligand complexes for specific reactions. nih.gov These models can learn from existing experimental data to identify the key molecular descriptors of a catalyst that correlate with high yield and selectivity. This approach can accelerate the discovery of novel and highly effective catalysts for reactions involving this compound.

Table 2: Hypothetical In Silico Screening of Catalysts for a Suzuki Coupling Reaction

| Catalyst System | Ligand | Oxidative Addition Barrier (kcal/mol) | Reductive Elimination Barrier (kcal/mol) | Predicted Yield (%) |

| Pd(OAc)2 | SPhos | 15.2 | 12.5 | 92 |

| Pd2(dba)3 | XPhos | 16.8 | 13.1 | 85 |

| Pd(PPh3)4 | PPh3 | 20.5 | 18.7 | 45 |

Note: This table represents a hypothetical outcome of a DFT-based catalyst screening for a Suzuki coupling reaction involving this compound.

Analytical and Spectroscopic Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic methods are indispensable for separating the target compound from reaction mixtures and for quantifying its purity. The choice of technique is dictated by the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC) with various detection methods

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the analysis and purification of 4-Chloro-3-(chloromethyl)-5-fluoropyridine due to its high resolution and sensitivity. The method's adaptability allows for the use of various column chemistries and mobile phase compositions to achieve optimal separation.

A typical HPLC setup would involve a reversed-phase column (e.g., C18) with a gradient elution system. The mobile phase often consists of a mixture of an aqueous component (water, often with a buffer like ammonium (B1175870) acetate (B1210297) or formic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient, which involves changing the proportion of the organic solvent over time, allows for the efficient elution of compounds with varying polarities.

Detection is a critical component of HPLC analysis. For a chromophore-containing molecule like a pyridine (B92270) derivative, a UV-Vis detector is commonly employed, typically scanning a range of wavelengths to identify the optimal absorbance for the compound. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector offers the advantage of acquiring the full UV-Vis spectrum for each peak, aiding in peak identification and purity assessment. For more definitive identification, especially in complex matrices, HPLC can be coupled with a Mass Spectrometer (MS) , a technique known as LC-MS. This provides mass-to-charge ratio information, confirming the molecular weight of the compound and offering structural insights through fragmentation patterns.

Table 1: Illustrative HPLC Parameters for Analysis of a Substituted Pyridine

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm or DAD (200-400 nm) |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For compounds that are sufficiently volatile and thermally stable, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separation and identification. Given the structure of this compound, it is expected to have adequate volatility for GC analysis.

In GC-MS, the sample is vaporized in a heated injector and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column, typically coated with a stationary phase like a polysiloxane, separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each component. This mass spectrum serves as a molecular fingerprint, allowing for highly confident identification.

GC-MS is particularly effective for assessing purity by detecting volatile impurities that might be present from the synthesis, such as starting materials or by-products.

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. A combination of different NMR experiments provides a complete picture of the molecular framework.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals for the chloromethyl protons and the aromatic proton on the pyridine ring. The chemical shifts and coupling patterns (splitting) of these signals would be characteristic of their positions relative to the chlorine, fluorine, and nitrogen atoms.

¹³C NMR: This technique identifies the different carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and the electronegativity of attached atoms. One would expect distinct signals for the chloromethyl carbon and the five carbons of the pyridine ring.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial experiment. It provides a highly sensitive and direct probe of the fluorine's chemical environment. The chemical shift of the fluorine signal and its coupling to nearby protons and carbons would definitively confirm its position on the pyridine ring.

¹⁵N NMR: While less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, this experiment can provide direct information about the electronic environment of the nitrogen atom in the pyridine ring.

Table 2: Predicted NMR Chemical Shifts for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H (Aromatic) | 8.0 - 8.5 | Singlet or Doublet |

| ¹H (CH₂Cl) | 4.5 - 5.0 | Singlet |

| ¹³C (Aromatic) | 120 - 160 | - |

| ¹³C (CH₂Cl) | 40 - 50 | - |

| ¹⁹F | -110 to -140 | Singlet or Doublet |

Note: These are predicted ranges and actual values would need to be determined experimentally.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrations of specific bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for C-H stretching and bending, C=C and C=N stretching vibrations of the aromatic pyridine ring, and C-Cl and C-F stretching vibrations.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aromatic C=C/C=N Stretch | 1400 - 1600 |

| C-Cl Stretch | 600 - 800 |

| C-F Stretch | 1000 - 1400 |

| CH₂ Bending | 1400 - 1450 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion. This accuracy allows for the determination of the elemental composition of the molecule, confirming that the observed mass corresponds to the expected chemical formula (C₆H₄Cl₂FN).